

physicochemical properties of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methoxypyrimidine**

Cat. No.: **B078064**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5-Bromo-2-methoxypyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyrimidine is a halogenated pyrimidine derivative widely utilized as a key intermediate and building block in organic and medicinal chemistry. Its structural features, comprising a pyrimidine core functionalized with a bromine atom and a methoxy group, make it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.^[1] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols, and relevant chemical workflows to support its application in research and development.

Chemical and Physical Properties

The fundamental identifiers and physical state of **5-Bromo-2-methoxypyrimidine** are summarized below. The compound is typically a white to light brown crystalline solid at room temperature.^[2]

Identifier	Value	Reference
CAS Number	14001-66-2	[2] [3]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[3] [4]
Molecular Weight	189.01 g/mol	[3] [4]
Appearance	White to light brown crystalline powder or solid	[2]
InChI Key	DWVCZDMMGYIULX-UHFFFAOYSA-N	
SMILES String	COc1ncc(Br)cn1	

Quantitative Physicochemical Data

Quantitative analysis of physicochemical parameters is crucial for predicting the behavior of a compound in various chemical and biological systems. The available data for **5-Bromo-2-methoxypyrimidine** is presented below. It should be noted that experimental data for properties like pKa and logP are not readily available in the cited literature.

Property	Value	Notes	Reference
Melting Point	55.5 - 59.5 °C	(literature value)	[5] [6]
Boiling Point	259.8 ± 32.0 °C	(Predicted)	[6]
Assay / Purity	≥96.0 % to 98%	(Gas Chromatography)	[2] [4]
Infrared Spectrum	Conforms to structure	No peak data available	[2]

Handling and Stability

Proper storage and handling are essential to maintain the integrity of the compound.

- Storage: Recommended storage is at -20°C for long-term stability.[\[3\]](#)[\[7\]](#)

- Safety: The compound is associated with the GHS07 pictogram, indicating it can be a skin sensitizer and is harmful if swallowed. Hazard codes include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[8] Standard personal protective equipment, including gloves and safety glasses, should be used during handling.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. The following sections describe the synthesis of the title compound and general protocols for determining key physicochemical properties.

Synthesis from 5-Bromo-2-chloropyrimidine

A common laboratory-scale synthesis involves the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with a methoxy group.[5][6]

Materials:

- 5-bromo-2-chloropyrimidine (1.0 eq)
- Sodium methanolate (CH_3ONa) (4.0 eq)
- Methanol (solvent)
- Ethyl acetate (extraction solvent)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- A solution of 5-bromo-2-chloropyrimidine (e.g., 10 mmol) in methanol is prepared in a suitable reaction vessel.[5]
- Sodium methanolate (40 mmol) is added to the solution.[5]
- The reaction mixture is heated to 70 °C and stirred overnight.[5][6]

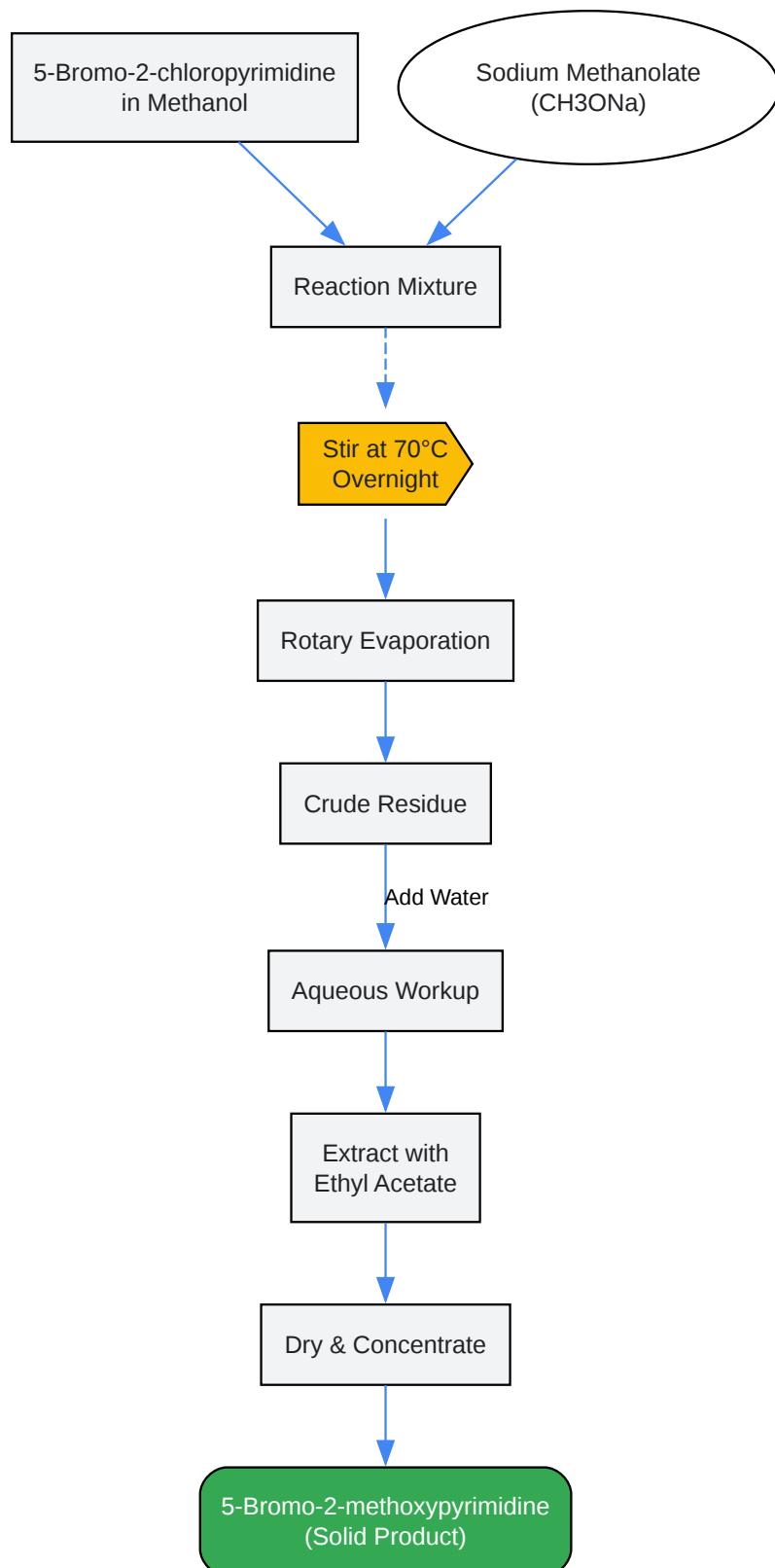
- Upon reaction completion, the methanol solvent is removed under reduced pressure using a rotary evaporator.[5][6]
- Water (e.g., 10 mL) is slowly added to the resulting residue.[5]
- The aqueous mixture is extracted multiple times with ethyl acetate (e.g., 3 x 300 mL).[5][6]
- The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, **5-Bromo-2-methoxypyrimidine**, as a solid.[5]

General Protocol: Melting Point Determination

The melting point is determined using a standard digital melting point apparatus with a capillary tube.

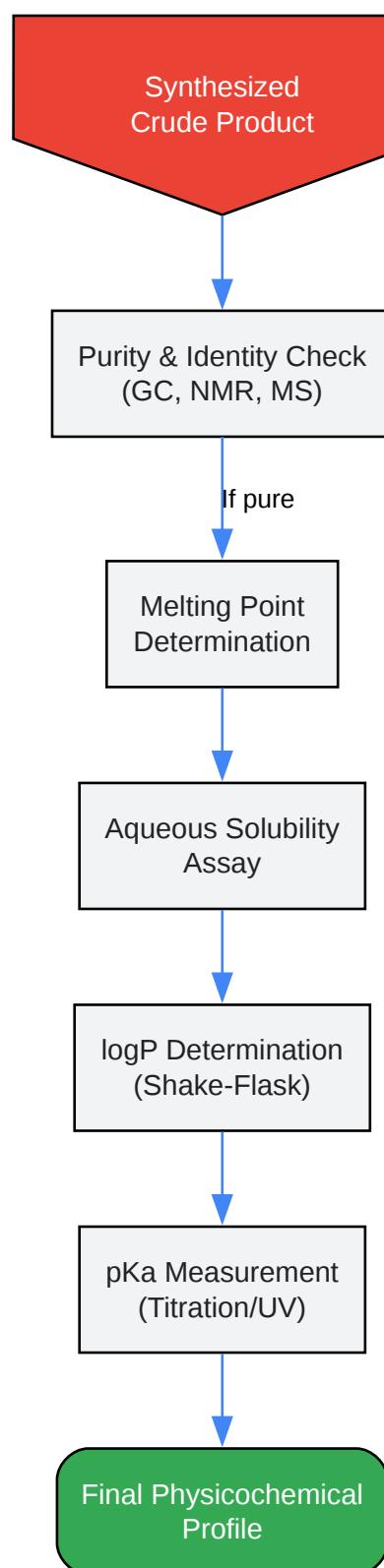
- A small amount of the dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.
- The tube is placed in the heating block of the melting point apparatus.
- The temperature is increased rapidly to about 15-20 °C below the expected melting point.
- The heating rate is then slowed to 1-2 °C per minute.
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

General Protocol: logP Determination (Shake-Flask Method)


The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

- A solution of **5-Bromo-2-methoxypyrimidine** is prepared in n-octanol (pre-saturated with water).
- An equal volume of water (pre-saturated with n-octanol) is added to a flask containing the octanol solution.

- The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
- The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
- The concentration of the compound in each layer is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.


Workflow Visualizations

Diagrams are provided to visually represent the synthesis and a logical characterization workflow for **5-Bromo-2-methoxypyrimidine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-2-methoxypyrimidine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 2. 5-Bromo-2-methoxypyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. usbio.net [usbio.net]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]
- 6. 5-Bromo-2-methoxypyrimidine CAS#: 14001-66-2 [m.chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. 5-Bromo-2-methoxypyrimidine – porphyrin-systems [porphyrin-systems.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Bromo-2-methoxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078064#physicochemical-properties-of-5-bromo-2-methoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com